molecular formula C19H13F5 B12532418 1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene CAS No. 797048-66-9

1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene

Cat. No.: B12532418
CAS No.: 797048-66-9
M. Wt: 336.3 g/mol
InChI Key: BRJSTEHVCXTLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene is a complex organic compound that features multiple fluorine atoms and an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene typically involves multiple steps, including the introduction of fluorine atoms and the formation of the ethynyl group. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group. The reaction conditions often include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base, such as triethylamine, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules.

    Industry: The compound can be used in the production of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The ethynyl group can also participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-[(3,4,5-trifluorophenyl)ethynyl]benzene: Lacks the pent-4-en-1-yl group, which may affect its reactivity and applications.

    1,3-Difluoro-5-(pent-4-en-1-yl)benzene:

Uniqueness

1,3-Difluoro-5-(pent-4-en-1-yl)-2-[(3,4,5-trifluorophenyl)ethynyl]benzene is unique due to the combination of its structural features, including the multiple fluorine atoms, the ethynyl group, and the pent-4-en-1-yl group

Properties

CAS No.

797048-66-9

Molecular Formula

C19H13F5

Molecular Weight

336.3 g/mol

IUPAC Name

1,3-difluoro-5-pent-4-enyl-2-[2-(3,4,5-trifluorophenyl)ethynyl]benzene

InChI

InChI=1S/C19H13F5/c1-2-3-4-5-12-8-15(20)14(16(21)9-12)7-6-13-10-17(22)19(24)18(23)11-13/h2,8-11H,1,3-5H2

InChI Key

BRJSTEHVCXTLJX-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C(=C2)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.